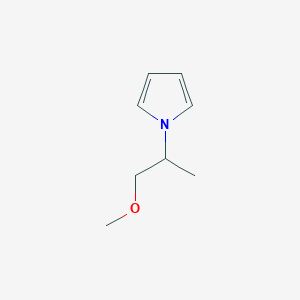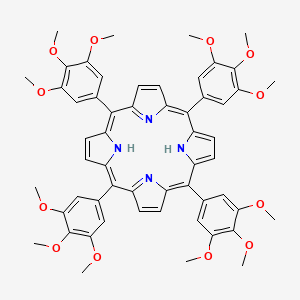![molecular formula C17H21NO B3152951 3-[Benzyl(methyl)amino]-1-phenyl-1-propanol CAS No. 74681-55-3](/img/structure/B3152951.png)
3-[Benzyl(methyl)amino]-1-phenyl-1-propanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Chemistry
- The compound has been utilized in studies on oxirane compounds, specifically in the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol (Suami, Uchida, & Umezawa, 1956).
- It plays a role in the enantioselective addition of diethylzinc to aldehydes, demonstrating its application in the synthesis of chiral secondary alcohols (Asami et al., 2015).
Biochemical Research
- 3-[Benzyl(methyl)amino]-1-phenyl-1-propanol derivatives have been studied for their role in benzylic hydroxylation, contributing to the understanding of metabolic processes in pharmacology (Shetty & Nelson, 1988).
- Research on amino alcohol salts with quinaldinate has highlighted the significance of hydrogen bonding and polymorphism in these compounds (Podjed & Modec, 2022).
Pharmacological Applications
- It has been investigated as a potential inhibitor of cholesteryl ester transfer protein, showcasing its relevance in developing therapeutic agents (Durley et al., 2002).
- The compound is also involved in the synthesis of GW710936X, a potent PPARγ agonist, indicating its application in drug development (Reynolds & Hermitage, 2001).
Material Science
- In the field of materials science, the compound has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels, highlighting its utility in developing new materials with potential medical applications (Aly & El-Mohdy, 2015).
Mecanismo De Acción
Target of Action
It is suggested that the compound may interact with cholinergic receptors and dopamine pathways .
Mode of Action
The exact mechanism of action of 3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol remains unknown . It is suggested that the compound may potentiate dopamine while partially inhibiting serotonin . This suggests that the compound might modulate neurotransmitter levels in the brain, potentially influencing cognitive processes.
Result of Action
It is suggested that the compound may have a nootropic effect, potentially enhancing cognitive processes in humans .
Safety and Hazards
Direcciones Futuras
The future directions for research on “3-[Benzyl(methyl)amino]-1-phenyl-1-propanol” could involve further studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be explored .
Propiedades
IUPAC Name |
3-[benzyl(methyl)amino]-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16/h2-11,17,19H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJWFVSHZMXLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74681-55-3 | |
| Record name | 3-[benzyl(methyl)amino]-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3152872.png)





![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)



![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)

